Kinetic Efficiency for α-Thrombin: Boc-Val-Pro-Arg-AMC vs. Boc-Ile-Glu-Gly-Arg-MCA
Boc-Val-Pro-Arg-AMC exhibits a substantially lower Km (21 μM) for α-thrombin compared with the Factor Xa-preferred substrate Boc-Ile-Glu-Gly-Arg-MCA (Km = 160 μM), indicating approximately 7.6-fold higher binding affinity for the thrombin active site [1]. This lower Km enables detection of lower thrombin concentrations with the same substrate concentration, improving assay sensitivity.
| Evidence Dimension | Michaelis constant (Km) for α-thrombin |
|---|---|
| Target Compound Data | Km = 21 μM |
| Comparator Or Baseline | Boc-Ile-Glu-Gly-Arg-MCA (Factor Xa substrate), Km = 160 μM |
| Quantified Difference | 7.6-fold lower Km (21 μM vs. 160 μM) |
| Conditions | α-Thrombin amidolytic assay in Tris buffer, pH 8.0–8.4 |
Why This Matters
Lower Km enables more sensitive thrombin detection at lower substrate concentrations, reducing background fluorescence and reagent consumption.
- [1] Kawabata S, Miura T, Morita T, Kato H, Fujikawa K, Iwanaga S, et al. Fluorogenic peptide substrates for proteases in blood coagulation, kallikrein-kinin and fibrinolysis systems: Substrate for plasmin and factor XIa. Protein Pept Lett. 2001;8(1):49-55. Table: Kinetic parameters of various proteinases. View Source
